REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[OH-].[K+].I[CH2:13][CH:14]([CH3:16])[CH3:15].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.CCOCC>[CH3:13][CH:14]([CH3:16])[CH2:15][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2,4.5.6|
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Name
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|
Quantity
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33.18 g
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Type
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reactant
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Smiles
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OC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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20.42 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
100 g
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Type
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reactant
|
Smiles
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ICC(C)C
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
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Quantity
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500 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CCOCC
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Type
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CUSTOM
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Details
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with stirring for one-half hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 1000 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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reflux condenser
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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the mixture refluxed for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the solvents are removed by rotary evaporation
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Type
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CUSTOM
|
Details
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to yield a brown solid which
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Type
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ADDITION
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Details
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is added to a separatory funnel
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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WASH
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Details
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the aqueous phase is washed with ether (2×500 mL)
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Type
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WASH
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Details
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The combined ether layers are washed with pH 12 sodium hydroxide solution (5×200 mL) until the washes
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Type
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WASH
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Details
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The organic solution is then washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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After filtration and removal of the solvents
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Type
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CUSTOM
|
Details
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by rotary evaporation
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Type
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CUSTOM
|
Details
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a viscous yellow liquid is obtained
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Type
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DISTILLATION
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Details
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This material is purified by Kugel-Rohr distillation
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Name
|
|
Type
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product
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Smiles
|
CC(COC1=CC=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.125 mol | |
AMOUNT: MASS | 22.3 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |